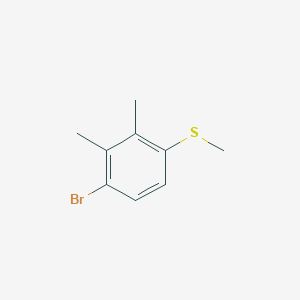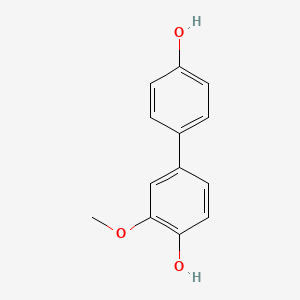
N-Me-Tyr-OMe HCl
Overview
Description
N-Me-Tyr-OMe HCl is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.0818711 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Methyl-L-tyrosine methyl ester HCl, also known as N-Me-Tyr-OMe HCl, is a modified amino acid. It’s known that n-methyl amino acids play an important role in investigations on prevention or therapy of alzheimer’s disease .
Mode of Action
It was used in experiments as a control group to show that methylation of the imino group in n-p-phenylpropionyl-l-tyrosine eliminates its inhibitory effect on the firing of the giant neurone of the giant african snail .
Biochemical Pathways
It’s known that n-methyl amino acids can inhibit β-amyloid (40) fibrillogenesis and disassembly of β-amyloid (40) fibrils, which are physiological characteristics of alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
N-Methyl-L-tyrosine methyl ester HCl interacts with various enzymes, proteins, and other biomolecules. It has been used in experiments to show that methylation of the imino group in N-p-phenylpropionyl-L-tyrosine eliminates its inhibitory effect on the firing of the giant neurone of the giant African snail . This suggests that N-Methyl-L-tyrosine methyl ester HCl can modulate neuronal activity through its interactions with specific enzymes and proteins.
Cellular Effects
In the context of cellular effects, N-Methyl-L-tyrosine methyl ester HCl influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. It has been found to play an important role in investigations on prevention or therapy of Alzheimer’s disease . It inhibits the fibrillogenesis and disassembly of β-amyloid (40) fibrils, a physiological characteristic of Alzheimer’s disease .
Molecular Mechanism
At the molecular level, N-Methyl-L-tyrosine methyl ester HCl exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit dopamine production and prevent apoptosis stimulated by mutant α-synuclein .
Properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8;/h3-6,10,12-13H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKOAJLXXRRKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)](/img/structure/B6320803.png)








![7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6320851.png)




